
nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide is a compound that belongs to the class of nitrogen-rich heterocyclic compounds. These compounds are known for their high energy content and stability, making them valuable in various applications, particularly in the field of energetic materials. The compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and is substituted with nitro and nitramide groups, enhancing its energetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide typically involves a multi-step process. One common method starts with the formation of the triazine ring, followed by nitration and nitramide substitution. The triazine ring can be synthesized through the reaction of semicarbazide hydrochloride with formic acid, forming triazolone. This intermediate is then nitrated using concentrated nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to maximize yield and ensure safety. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitramide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups replacing the nitramide or nitro groups .
Applications De Recherche Scientifique
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other nitrogen-rich compounds and energetic materials.
Biology: Investigated for its potential use in biological assays and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of high-energy materials for explosives and propellants .
Mécanisme D'action
The mechanism of action of nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide involves its ability to release a significant amount of energy upon decomposition. The nitro and nitramide groups play a crucial role in this process, as they can undergo rapid exothermic reactions. The molecular targets and pathways involved in its action are primarily related to its energetic properties, making it effective in applications requiring high energy release .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO): Another nitrogen-rich compound with similar energetic properties.
1,3,5-Trinitroperhydro-1,3,5-triazine (RDX): A well-known high explosive with a similar triazine ring structure.
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): A high-energy compound with a more complex ring structure .
Uniqueness
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct energetic properties and stability. Its combination of nitro and nitramide groups makes it particularly valuable in applications requiring controlled energy release and high stability .
Propriétés
Numéro CAS |
835616-34-7 |
|---|---|
Formule moléculaire |
C3H8N8O10 |
Poids moléculaire |
316.14 g/mol |
Nom IUPAC |
nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide |
InChI |
InChI=1S/C3H6N6O4.2HNO3/c10-8(11)6-3-4-1-7(2-5-3)9(12)13;2*2-1(3)4/h1-2H2,(H2,4,5,6);2*(H,2,3,4) |
Clé InChI |
MOEYGHVREYVSDL-UHFFFAOYSA-N |
SMILES canonique |
C1NC(=NCN1[N+](=O)[O-])N[N+](=O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


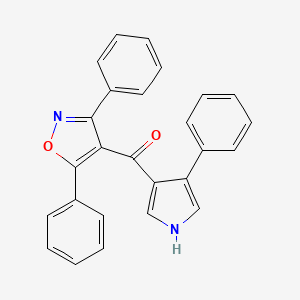
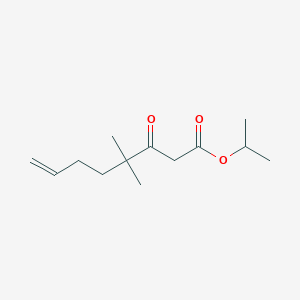
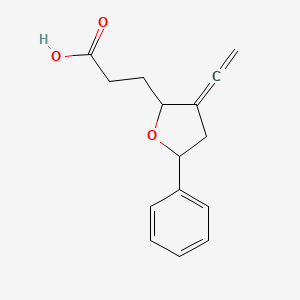
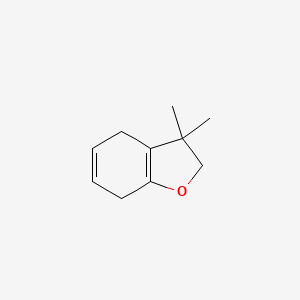
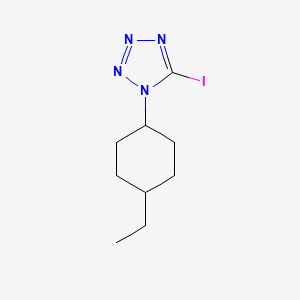

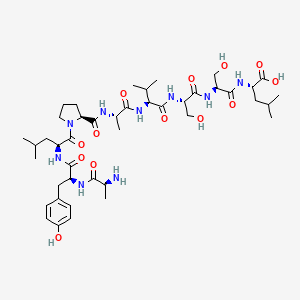
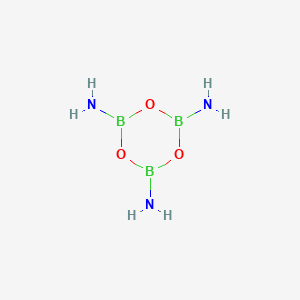
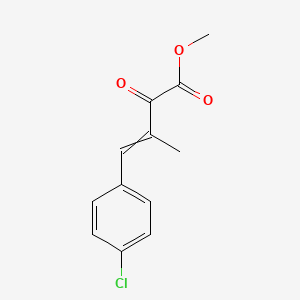
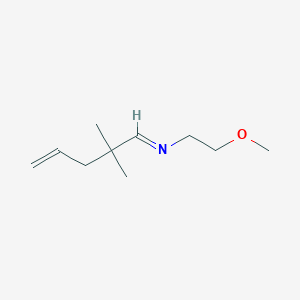
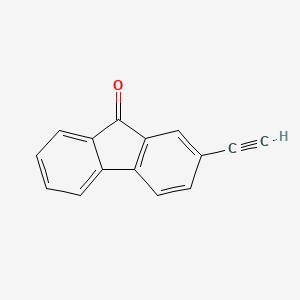
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
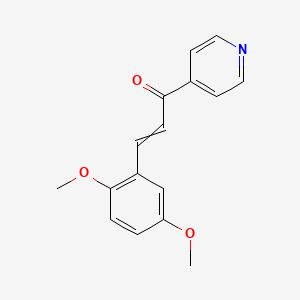
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)
